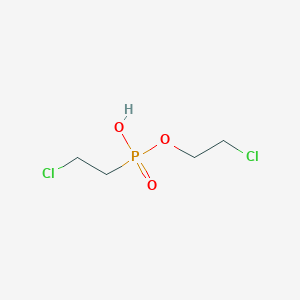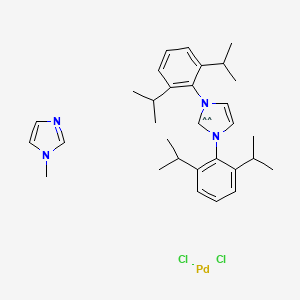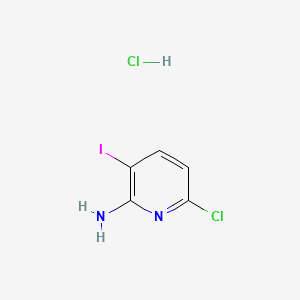
1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the coupling reaction of 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid with substituted benzohydrazide, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer and antimicrobial agent. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block for more advanced chemical entities.
Mécanisme D'action
The mechanism of action of 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the CBP bromodomain with an IC50 value at 100 nM . This inhibition affects the expression of androgen receptor-regulated genes, leading to the suppression of oncogenic cell growth in castration-resistant prostate cancer cells .
Comparaison Avec Des Composés Similaires
1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with other indolizine derivatives, such as:
(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone: This compound also features a fluorophenyl group and an indolizine core but differs in its additional oxadiazole moiety.
Y08197: A novel 1-(indolizin-3-yl) ethanone derivative that inhibits the CBP bromodomain. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[6-(4-fluorophenyl)indolizin-3-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-14-4-1-12(2-5-14)13-3-6-15-7-8-17(21(15)11-13)22-10-9-16(20-22)18(23)24/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZGXRCVWIZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)

![2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B8112372.png)


![Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide](/img/structure/B8112407.png)
![tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B8112419.png)

![(3S,4aS,8aR)-N-(pyrazin-2-yl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8112425.png)
![(5aR,9aS)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine](/img/structure/B8112429.png)
![4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B8112432.png)
![4-(Pyridin-3-Ylmethyl)-1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One](/img/structure/B8112439.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8112451.png)
